

14:0 EPC chloride role as a synthetic cationic lipid

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An In-depth Technical Guide to 14:0 EPC Chloride: A Synthetic Cationic Lipid for Drug Delivery

Introduction

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (**14:0 EPC chloride**), a member of the O-alkyl phosphatidylcholines class, is a synthetic cationic lipid increasingly utilized in the field of drug delivery.[1][2] As one of the first chemically stable triesters derived from biological lipid structures, **14:0 EPC** is composed of biological metabolites linked by ester bonds, rendering it biodegradable and associated with low toxicity.[1][2][3] Its fixed positive charge, conferred by the ethylphosphocholine headgroup, facilitates the encapsulation and delivery of anionic therapeutic payloads such as nucleic acids (DNA, mRNA, siRNA).[4] This guide provides a comprehensive overview of the physicochemical properties, formulation strategies, experimental protocols, and biological activities of **14:0 EPC chloride** for researchers, scientists, and drug development professionals.

Physicochemical Properties

The performance of 14:0 EPC in a drug delivery system is intrinsically linked to its physicochemical characteristics. While some properties are well-documented, others, such as the critical micelle concentration (CMC) and pKa, are not readily available in the literature. The melting transition temperature (Tm) is a critical parameter influencing the fluidity and stability of the lipid bilayer. For the closely related lipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), the Tm is reported to be 23°C.[5] Liposomes formulated with lipids possessing shorter



hydrocarbon chains, such as the 14-carbon chains of 14:0 EPC, are anticipated to be in a fluid, liquid crystalline state at physiological temperatures.[6]

Property	Value	References
Chemical Name	1,2-dimyristoyl-sn-glycero-3- ethylphosphocholine chloride	[2]
Synonyms	14:0 EPC (CI Salt), DMEPC	[6]
Molecular Formula	C38H77NO8PCI	[3]
Molecular Weight	742.45 g/mol	
Purity	>99%	[3]
Storage Temperature	-20°C	[3]
Melting Transition Temperature (Tm)	Estimated to be similar to DMPC (23°C)	[5]

Formulation and Characterization of 14:0 EPC-Containing Nanoparticles

14:0 EPC is a versatile cationic lipid that can be incorporated into various nanoparticle formulations, most notably liposomes and lipid nanoparticles (LNPs), for the delivery of a wide range of therapeutic agents.

Lipid Nanoparticle (LNP) Formulations for Nucleic Acid Delivery

A prominent application of 14:0 EPC is in the formulation of LNPs for the delivery of RNA. A specific formulation has been detailed in a recent patent application for lung delivery of mRNA. [7] This formulation highlights the role of 14:0 EPC as a permanently cationic lipid in a multi-component system.



Component	Molar Percentage (%)	Role
4A3-SC7	~19%	Ionizable Cationic Lipid
14:0 EPC	~20%	Permanently Cationic Lipid
DOPE	~19%	Helper Lipid
Cholesterol	~39%	Stabilizer
DMG-PEG	~3.8%	PEGylated Lipid (for stability and circulation)
Lipid to RNA (w/w) ratio	~30	

Reference:[7]

Liposomal Formulations for Small Molecule Delivery

While specific data for 14:0 EPC in small molecule delivery is limited, studies on the closely related DMPC (14:0 PC) provide valuable insights into the impact of formulation parameters on drug encapsulation and release. The inclusion of cholesterol is a key factor in modulating the properties of liposomes.

The following table, adapted from studies on fluoxetine-loaded liposomes, illustrates the effect of cholesterol content on the encapsulation efficiency and release of a model drug from liposomes containing a 14-carbon chain phospholipid.

Main Lipid:Cholesterol (molar ratio)	Encapsulation Efficiency (%)	Cumulative Release after 48h (%)
90:10	69.5 ± 2.1	28.4 ± 2.1
75:25	72.5 ± 1.1	34.0 ± 4.7
60:40	80.1 ± 1.8	44.1 ± 1.6

Adapted from:[8]

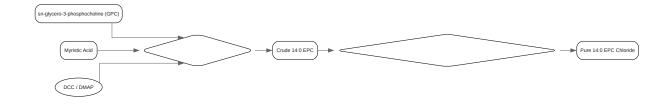


Experimental Protocols Synthesis of 1,2-dimyristoyl-sn-glycero-3ethylphosphocholine (14:0 EPC)

The synthesis of 14:0 EPC can be achieved through a multi-step process, with a key step being the esterification of the glycerol backbone with myristic acid. A general approach, based on the synthesis of similar phospholipids like DMPC, involves the Steglich esterification.[5][9]

Protocol: Steglich Esterification for Phospholipid Synthesis

- Reactants: sn-glycero-3-phosphocholine (GPC), myristic acid, dicyclohexylcarbodiimide
 (DCC) as a coupling agent, and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
- Reaction: The reactants are mixed in a suitable organic solvent (e.g., chloroform).
- Purification: The crude product is purified using techniques such as column chromatography
 or sequential recrystallization to remove byproducts like dicyclohexylurea (DCU).[5][9]



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Synthesis workflow for **14:0 EPC Chloride**.

Preparation of 14:0 EPC-Containing Liposomes by Thin-Film Hydration





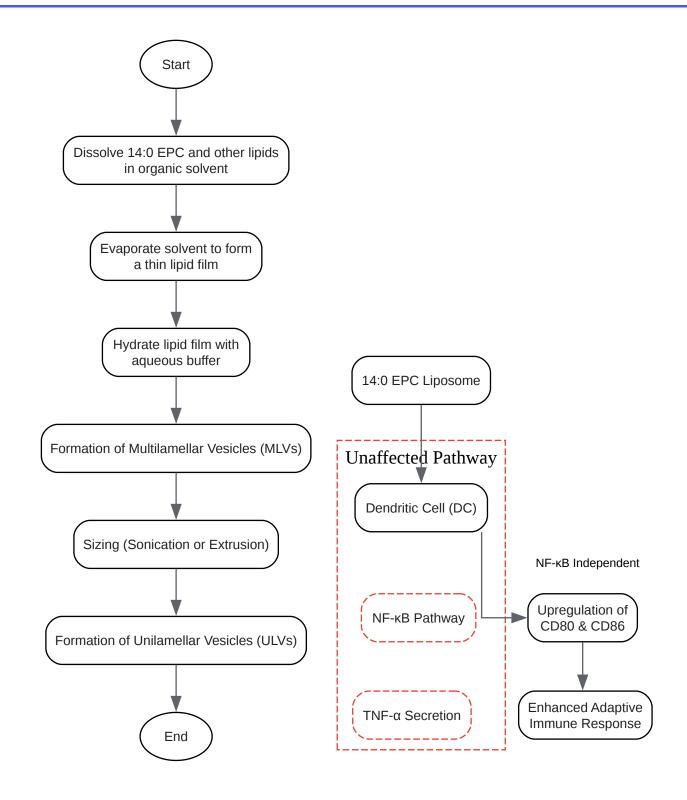


The thin-film hydration method is a common and straightforward technique for preparing liposomes.[10]

Protocol: Thin-Film Hydration

- Lipid Dissolution: Dissolve 14:0 EPC and other lipid components (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.
- Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
- Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH
 7.4) by gentle rotation. The temperature of the hydration buffer should be above the Tm of the lipid with the highest Tm in the formulation.
- Sizing: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.





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